molecular formula C8H7BrCl2O B6303920 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene CAS No. 2121512-85-2

1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene

Cat. No.: B6303920
CAS No.: 2121512-85-2
M. Wt: 269.95 g/mol
InChI Key: OZNHZWOURMFZKO-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene is an organic compound with the molecular formula C₈H₇BrCl₂O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxymethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene can be synthesized through a multi-step process involving the bromination and chlorination of a benzene derivative followed by the introduction of a methoxymethyl group. The typical synthetic route involves:

    Chlorination: The addition of chlorine atoms to the benzene ring using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methoxymethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of new benzene derivatives with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated benzene derivatives or reduced methoxymethyl groups.

Scientific Research Applications

1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the methoxymethyl group can undergo nucleophilic attack. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-dichloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.

    2,4-Dibromo-1-methoxy-3,5-dimethylbenzene: Contains two bromine atoms and a methoxy group with additional methyl groups.

Uniqueness

1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which provides different reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be suitable.

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNHZWOURMFZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237117
Record name Benzene, 5-bromo-1,3-dichloro-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-85-2
Record name Benzene, 5-bromo-1,3-dichloro-2-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-bromo-1,3-dichloro-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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